2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-ethylsulfonylbenzimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-2-26(24,25)19-20-15-8-4-6-10-17(15)22(19)13-18(23)21-12-11-14-7-3-5-9-16(14)21/h3-10H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIWWJLJNOCYAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Ethylsulfonyl Group: This step might involve sulfonation using ethylsulfonyl chloride in the presence of a base.
Coupling with Indoline: The final step could involve coupling the benzimidazole derivative with indoline using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The carbonyl group in ethanone can be reduced to an alcohol.
Substitution: The benzimidazole and indoline rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated benzimidazole or indoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds with benzimidazole structures often exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone have shown efficacy against various fungal pathogens, including Candida albicans and Aspergillus species. Studies suggest that the presence of the ethylsulfonyl group enhances the compound's solubility and bioavailability, potentially leading to improved therapeutic outcomes in antifungal treatments .
Anticancer Properties
The indole component of the compound has been linked to anticancer activity. Research has demonstrated that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways related to cell survival and proliferation. Preliminary studies involving similar compounds have shown promise in inhibiting tumor growth in vitro and in vivo models .
Pharmacological Insights
Mechanism of Action
The pharmacological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : It could interact with cellular receptors, influencing signal transduction pathways critical for cell growth and survival.
Case Study 1: Antifungal Efficacy
In a controlled study, an analog of the compound was tested against strains of Candida albicans. Results indicated a minimum inhibitory concentration (MIC) comparable to established antifungal agents like miconazole, suggesting a potential role for this class of compounds in treating fungal infections .
Case Study 2: Anticancer Activity
Another study evaluated the effects of a structurally similar compound on human breast cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis, supporting further investigation into the therapeutic potential of indole-substituted benzimidazoles in oncology .
Material Science Applications
Beyond biological applications, compounds like this compound can be explored for their properties in materials science. Their unique chemical structures may allow for:
- Organic Electronics : Potential use in organic light-emitting diodes (OLEDs) due to their electronic properties.
- Polymer Chemistry : Incorporation into polymer matrices for enhanced mechanical properties or as functional additives.
Mechanism of Action
The mechanism of action of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone would depend on its specific biological target. Generally, compounds with benzimidazole cores can interact with enzymes or receptors, inhibiting their activity. The ethylsulfonyl group might enhance binding affinity through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural differences and molecular properties of the target compound and its analogs:
Key Observations:
- Sulfonyl vs. Thioether Groups : The target compound’s ethylsulfonyl group is more polar and oxidation-resistant than thioether analogs (e.g., 2-(benzylthio)-benzimidazole), which may degrade under oxidative conditions .
- Indolinyl vs.
- Molecular Weight and Solubility : The target compound’s higher molecular weight (367.42 vs. 209.25–367.39) may reduce solubility in aqueous media compared to smaller analogs like BD-1 .
Physicochemical and Pharmacokinetic Considerations
- Polarity and LogP : The ethylsulfonyl group increases polarity, likely reducing LogP compared to benzylthio or aryl analogs. This could enhance aqueous solubility but limit blood-brain barrier penetration.
Biological Activity
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a unique combination of functional groups, including a benzimidazole core and an indoline moiety, which are known for their diverse biological activities. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Benzimidazole Core | A bicyclic structure known for various biological activities. |
| Indoline Moiety | Contributes to the compound's pharmacological properties. |
| Ethylsulfonyl Group | Enhances solubility and bioavailability. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The ethylsulfonyl group may enhance solubility, while the indoline moiety can influence binding affinity and selectivity.
Antitumor Activity
Research indicates that benzimidazole derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against several cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values for these compounds range from 4 to 17 μM, indicating potent activity compared to standard chemotherapeutic agents like 5-FU .
Antimicrobial Properties
Benzimidazole derivatives are also known for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit inhibitory effects against various bacterial strains, although specific data on this compound is limited.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a possible therapeutic application in conditions characterized by chronic inflammation.
Case Studies
Several studies have investigated the biological activity of benzimidazole derivatives:
- Synthesis and Evaluation of Benzimidazole Derivatives : A study synthesized various benzimidazole derivatives and evaluated their antitumor activities against different cancer cell lines, demonstrating promising results for compounds similar to this compound .
- Mechanistic Studies : Research exploring the mechanism of action for related compounds has revealed that they can induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as anticancer agents.
Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, analogous benzimidazole derivatives are synthesized via nucleophilic substitution, where 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone reacts with indoline derivatives under reflux in dioxane with anhydrous potassium carbonate as a base . Optimization may include varying solvents (e.g., THF, DMF), temperature (60–100°C), or catalysts (e.g., tetrabutylammonium fluoride for deprotection steps) to improve yields. Purity is often enhanced via recrystallization from ethanol or column chromatography .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization employs:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., indoline protons at δ 3.8–4.2 ppm, ethylsulfonyl group at δ 1.2–1.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₂₀H₂₀N₃O₃S: ~382.12 g/mol).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in analogous imidazole-indole hybrids .
Q. What are the key physicochemical properties relevant to its stability in experimental settings?
- Methodological Answer : Critical properties include:
- Solubility : Assessed in DMSO, ethanol, and aqueous buffers (pH 1–10) for biological assays.
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., 180–220°C for similar compounds) .
- Hygroscopicity : Dynamic vapor sorption (DVS) studies to guide storage conditions (e.g., desiccated at −20°C) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., tubulin, fungal enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like β-tubulin’s colchicine site. Parameters include grid box dimensions (e.g., 60 × 60 × 60 ų) and Lamarckian genetic algorithms .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å indicates robust interactions) .
- ADMET Prediction : SwissADME or pkCSM to evaluate bioavailability, CYP450 inhibition, and blood-brain barrier permeability .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antifungal vs. weak antimicrobial effects)?
- Methodological Answer : Contradictions may arise from:
- Strain Variability : Test against standardized panels (e.g., ATCC strains for Candida albicans or Aspergillus fumigatus) .
- Assay Conditions : Compare MIC (minimum inhibitory concentration) under varying pH, temperature, or serum content.
- Mechanistic Studies : Use fluorescent probes (e.g., DiOC₃ for membrane potential) to differentiate fungicidal vs. fungistatic modes .
Q. How can SAR (Structure-Activity Relationship) studies guide derivative design for enhanced potency?
- Methodological Answer :
- Core Modifications : Replace ethylsulfonyl with methylsulfonyl or aryl groups to alter electron-withdrawing effects .
- Indoline Substitutions : Introduce halogens (e.g., Cl, F) or methoxy groups at the 5-position to improve hydrophobic interactions .
- Hybridization : Fuse with triazole or thiazole moieties to exploit synergistic pharmacophores, as seen in hybrid antimicrobial agents .
Q. What analytical techniques quantify this compound in complex matrices (e.g., plasma, soil)?
- Methodological Answer :
- HPLC-UV/FLD : C18 columns (5 µm, 250 × 4.6 mm), mobile phase acetonitrile/0.1% formic acid (70:30), λ = 254 nm .
- LC-MS/MS : MRM transitions (e.g., m/z 382 → 210 for quantification; LOD < 1 ng/mL) .
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for plasma; sonication-assisted extraction for environmental samples .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields (e.g., 15–85% across studies)?
- Resolution Strategies :
- Reaction Monitoring : Use TLC or in situ FTIR to identify intermediate stability issues (e.g., imine formation vs. hydrolysis) .
- Scale-Up Effects : Pilot studies in batch vs. flow reactors to assess exothermicity or mixing inefficiencies .
- Byproduct Characterization : LC-MS to detect side products (e.g., over-sulfonylation) and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
